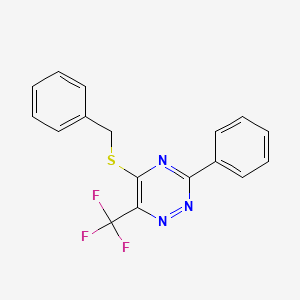

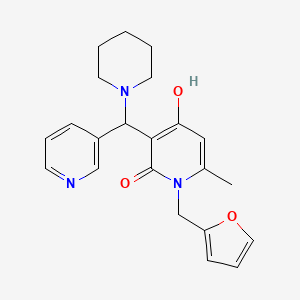

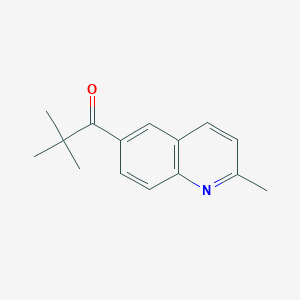

![molecular formula C24H31N3O5S B2495114 N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide CAS No. 922056-97-1](/img/structure/B2495114.png)

N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex molecules like N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide involves multiple steps, including cyclization, acylation, and possibly the use of novel multicomponent reactions. For instance, a one-pot multicomponent reaction that leads to the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives has been reported, demonstrating the efficiency and versatility of such methodologies in constructing complex heterocycles (Shaabani et al., 2010)).

Molecular Structure Analysis

The molecular structure of compounds related to N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide, including their stereochemistry and conformation, plays a critical role in their chemical behavior and interactions. X-ray crystallography and spectroscopic methods, alongside computational studies like DFT, can provide detailed insights into their structure. For example, spectroscopic and X-ray diffraction studies have been utilized to elucidate the structure of novel benzimidazole fused-1,4-oxazepines, highlighting the utility of these techniques in understanding complex molecular architectures (Almansour et al., 2016)).

Chemical Reactions and Properties

The chemical reactivity of such a molecule could involve interactions with nucleophiles and electrophiles, given its functional groups. The presence of amide, sulfonyl, and oxazepine groups can lead to various chemical transformations, including cyclizations, nucleophilic substitutions, and more. Studies focusing on similar structures have shown that reductive cyclization and Morita-Baylis-Hillman reactions are valuable for synthesizing related compounds, offering insight into the potential reactivity of N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide (Bakthadoss & Murugan, 2009)).

Applications De Recherche Scientifique

Oxidative Cyclization in Compound Synthesis

A study outlined the synthesis of dibenzo[e,g]isoindol-1-ones through a Scholl-type oxidative cyclization process. These compounds are simplified analogs of indolocarbazoles, known for their broad biological activity. The synthesis involved tetramic acid sulfonates and Suzuki–Miyaura cross-coupling to introduce various aryl groups, highlighting the compound's relevance in creating biologically active molecules (A. A. van Loon et al., 2014).

Antineoplastic Agent Development

Research on thieno[2,3-b]azepin-4-ones as potential antineoplastic agents was conducted, recognizing the antitumor activity of similar structures. This study involved Dieckmann ring closure reactions to synthesize these compounds, which did not show significant antineoplastic activity, indicating the chemical complexity and challenges in targeting cancer (R. F. Koebel et al., 1975).

Photophysical Properties of Novel Compounds

Another study focused on the synthesis and photophysical properties of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, showcasing its strong blue emission. This highlights the compound's potential in photophysical applications and as a novel oxazapolyheterocycle (Petr P. Petrovskii et al., 2017).

Synthesis and Spectroscopic Analysis

Research on benzimidazole-tethered oxazepine heterocyclic hybrids revealed their synthesis and the agreement of their calculated molecular structures with X-ray structures. The study delved into the compounds' charge distributions, electrophilic and nucleophilic reactivity, and potential in nonlinear optical (NLO) applications, demonstrating the chemical versatility and application breadth of related compounds (A. Almansour et al., 2016).

Propriétés

IUPAC Name |

N-[4-[(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O5S/c1-6-13-27-20-14-18(9-12-21(20)32-15-24(4,5)23(27)29)26-33(30,31)19-10-7-17(8-11-19)25-22(28)16(2)3/h7-12,14,16,26H,6,13,15H2,1-5H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVOTVYWNQOJRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

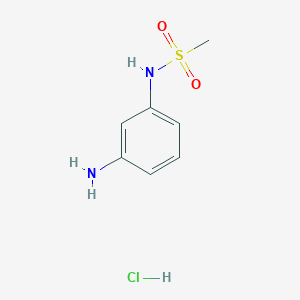

![2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide](/img/structure/B2495037.png)

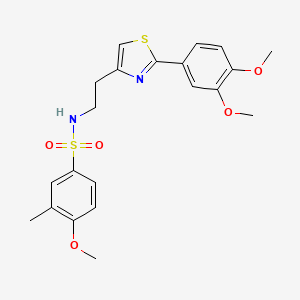

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2495044.png)

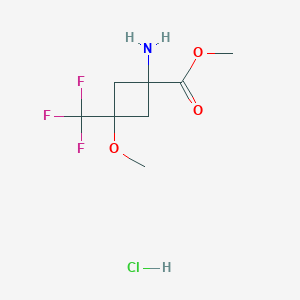

![1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2495046.png)

![Methyl 3-{4-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2495053.png)